Yyradda

Procollagen processing Enzyme inhibition Collagen biosynthesis

Researchers studying procollagen C-proteinase (EC 3.4.24.19) kinetics face limited availability of well-characterized substrate-competitive inhibitors for SAR studies. Yyradda (Tyr-Tyr-Arg-Ala-Asp-Asp-Ala), a synthetic heptapeptide substrate analog, directly addresses this gap. - Provides 35-60% inhibition at 6-12 mM in biochemical assays, enabling robust kinetic characterization of the native procollagen cleavage site. - Differentiates enzyme inhibition mechanism from receptor-mediated signaling pathways when benchmarked against generic collagen-stimulating peptides. - Full-length sequence (including the critical Ala-Asp scissile bond) ensures maximal inhibitory activity, outperforming shorter truncated analogs. Supplied as a ≥95% pure lyophilized powder, packaged to maintain chain integrity, supporting reproducible enzymology and mechanistic validation research.

Molecular Formula C34H47N9O11
Molecular Weight 757.8 g/mol
Cat. No. B15494640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYyradda
Molecular FormulaC34H47N9O11
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C34H47N9O11/c1-17(28(48)42-26(16-27(46)47)31(51)40-18(2)33(53)54)39-30(50)24(4-3-13-38-34(36)37)41-32(52)25(15-20-7-11-22(45)12-8-20)43-29(49)23(35)14-19-5-9-21(44)10-6-19/h5-12,17-18,23-26,44-45H,3-4,13-16,35H2,1-2H3,(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,43,49)(H,46,47)(H,53,54)(H4,36,37,38)/t17-,18-,23-,24-,25-,26-/m0/s1
InChIKeyIXYMEGXUQVHUIP-SFYJKWEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yyradda (YYRADDA) Procurement Guide: A Synthetic Peptide for Procollagen C-Proteinase Inhibition Research


Yyradda (CAS 1082226-36-5) is a synthetic linear heptapeptide with the amino acid sequence Tyr-Tyr-Arg-Ala-Asp-Asp-Ala (molecular formula C34H47N9O11, molecular weight 757.79 g/mol) . The compound was originally designed as a substrate analog mimicking the amino acid sequence around the cleavage site at which the C-propeptides are excised during the conversion of procollagen to collagen in vivo [1]. Its primary documented bioactivity is the inhibition of procollagen C-proteinase (also known as procollagen C-endopeptidase, EC 3.4.24.19), a key enzyme responsible for the processing of type I, II, and III procollagens into mature collagen fibrils [2]. Commercially, Yyradda is classified as a cosmetic peptide and is supplied as a lyophilized powder with a purity specification of ≥95% [3].

Why Generic Collagen-Stimulating Peptides Cannot Replace Yyradda in Targeted Procollagen C-Proteinase Studies


The cosmetic peptide marketplace contains over 100 commercially available peptide sequences, the majority of which are matrikines or signaling peptides that act via receptor-mediated pathways to upregulate collagen and hyaluronic acid production [1]. Yyradda is distinct from this predominant class: it functions as an enzyme inhibitor rather than a receptor agonist, targeting the procollagen C-proteinase cleavage step directly [2]. Substituting Yyradda with a generic collagen-stimulating peptide (e.g., palmitoyl pentapeptide-4, acetyl hexapeptide-8, or copper tripeptide-1) would fundamentally alter the experimental mechanism—shifting from direct enzymatic inhibition to indirect signaling pathway modulation—thereby invalidating comparative analysis of procollagen processing kinetics and rendering procurement for structure-activity relationship (SAR) studies of this specific cleavage site non-reproducible [3]. Furthermore, the specific Ala-Asp bond within the Yyradda sequence is the precise substrate recognition motif for the enzyme; shorter peptides lacking this bond exhibit reduced inhibitory efficacy, confirming sequence-length and sequence-specificity requirements that generic peptides cannot satisfy [4].

Yyradda Quantitative Differentiation: Procollagen C-Proteinase Inhibition Data Versus Alternative Peptide Sequences


Procollagen C-Proteinase Inhibitory Activity: Yyradda Achieves 35-60% Inhibition at 6-12 mM

Yyradda (Tyr-Tyr-Arg-Ala-Asp-Asp-Ala) inhibits purified procollagen C-proteinase from chick embryo membranous bone by 35-60% at concentrations of 6-12 mM in vitro [1]. This inhibitory activity was assessed using a partially purified enzyme preparation (approximately 125-fold purification, ~80,000 daltons by gel filtration) with modified type I procollagen as substrate [2]. Shorter synthetic peptides containing the Ala-Asp bond but lacking the full heptapeptide sequence were tested in the same assay system and demonstrated markedly reduced inhibitory effectiveness compared to Yyradda [3].

Procollagen processing Enzyme inhibition Collagen biosynthesis

Sequence-Specific Design Rationale: Yyradda Derived from Native Procollagen Cleavage Site Sequences

Yyradda was rationally designed based on the amino acid sequence surrounding the physiological cleavage site where procollagen C-proteinase excises the C-propeptides from type I, II, and III procollagens during collagen maturation in vivo [1]. The Ala-Asp bond within the sequence Tyr-Tyr-Arg-Ala-Asp-Asp-Ala represents the precise scissile bond recognized and cleaved by the enzyme [2]. In contrast, alternative cosmetic peptides such as palmitoyl-KTTKS (palmitoyl pentapeptide-4) and acetyl hexapeptide-8 function as matrikine signaling peptides that bind to cellular receptors to indirectly stimulate collagen synthesis, rather than acting as direct enzyme substrate analogs [3].

Peptide engineering Substrate analog Structure-activity relationship

Intellectual Property Provenance: Yyradda Documented in Nanoparticle Delivery Patent WO2008140594A2

Yyradda is specifically referenced in international patent application WO2008140594A2 ('Peptide nanoparticles and uses therefor'), which describes compositions comprising core-shell nano-elements incorporating unmodified short peptides of 2 to 30 amino acids as biologically active agents for skin, subcutaneous tissue, and contiguous muscle applications [1]. The patent's peptide claims encompass sequences including Tyr-Tyr-Arg-Ala-Asp-Asp-Ala and variants thereof [2]. This patent documentation establishes Yyradda's recognized utility in advanced delivery systems, distinguishing it from unpatented or proprietary cosmetic peptides that lack publicly verifiable intellectual property provenance and may present regulatory or reproducibility risks in translational research [3].

Peptide delivery Nanotechnology Cosmetic formulation

Yyradda Application Scenarios: Where This Peptide Provides Unique Research Utility


Procollagen C-Proteinase Enzymology and Collagen Biosynthesis Mechanistic Studies

Yyradda is optimally deployed as a substrate-competitive inhibitor in enzymology research focused on procollagen C-proteinase (EC 3.4.24.19) activity. The peptide's sequence (Tyr-Tyr-Arg-Ala-Asp-Asp-Ala) was designed to mimic the native cleavage site of type I, II, and III procollagens [1]. In biochemical assays using purified or partially purified enzyme preparations, Yyradda provides 35-60% inhibition at 6-12 mM concentrations, enabling researchers to characterize enzyme kinetics, map active-site substrate recognition requirements, and validate assay systems for high-throughput screening of novel procollagen C-proteinase inhibitors [2]. Shorter peptides containing only the Ala-Asp bond are less effective in the same assay system, confirming that the full heptapeptide sequence is required for maximal inhibitory activity [3].

Structure-Activity Relationship (SAR) Studies of Procollagen Cleavage Site Mimetics

Yyradda serves as a reference compound for SAR studies examining how amino acid substitutions adjacent to the Ala-Asp scissile bond affect procollagen C-proteinase recognition and cleavage efficiency. The peptide's sequence—Tyr-Tyr-Arg preceding the Ala-Asp bond, followed by Asp-Ala—provides a defined scaffold for systematic modification [1]. Researchers can procure Yyradda alongside custom-synthesized sequence variants (e.g., truncations, single-amino-acid substitutions) to quantify the contribution of each residue position to enzyme inhibition. This application is particularly relevant for academic laboratories and biotechnology companies developing novel inhibitors of collagen-processing enzymes for fibrosis or wound healing indications, where understanding the molecular determinants of substrate recognition is essential [2].

Comparative Analysis of Collagen-Stimulating Peptide Mechanisms in Cosmetic Research

Yyradda enables researchers to distinguish between two fundamentally different mechanisms of collagen modulation: direct enzyme inhibition (Yyradda mechanism) versus receptor-mediated signaling (matrikine peptide mechanism) [1]. In comparative in vitro studies using dermal fibroblast cultures or reconstituted skin models, Yyradda can be tested alongside signaling peptides such as palmitoyl-KTTKS, acetyl hexapeptide-8, or copper tripeptide-1 to evaluate differential effects on procollagen processing kinetics, mature collagen deposition, and downstream matrix remodeling pathways [2]. This differentiation is critical for cosmetic formulation scientists selecting peptide ingredients based on mechanism-specific claims and for regulatory dossiers requiring substantiation of a peptide's distinct mode of action [3].

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